molecular formula C20H18ClNO3 B063886 Fmoc-D-Prolyl chloride CAS No. 171905-37-6

Fmoc-D-Prolyl chloride

Cat. No.: B063886
CAS No.: 171905-37-6
M. Wt: 355.8 g/mol
InChI Key: DKNLJWSDGPXALN-GOSISDBHSA-N
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Description

(9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate is a complex organic compound that features a fluorenylmethyl protecting group attached to a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with (2R)-2-aminopyrrolidine-1-carboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under carefully monitored conditions. The use of automated systems for temperature and pressure control ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions depending on the specific reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines yield amide derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound finds applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate involves its role as a protecting group in organic synthesis. The fluorenylmethyl group protects the amine functionality of the pyrrolidine ring, preventing it from reacting with other reagents. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under specific conditions, such as treatment with a strong acid or base, to yield the desired product.

Comparison with Similar Compounds

Similar Compounds

    (9H-Fluoren-9-yl)methyl (2S)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate: This compound is similar in structure but differs in the stereochemistry of the pyrrolidine ring.

    (9H-Fluoren-9-yl)methyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of a chlorocarbonyl group.

Uniqueness

The uniqueness of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which makes it particularly useful as a protecting group in peptide synthesis. Its ability to undergo a variety of chemical reactions also adds to its versatility in organic synthesis.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (2R)-2-carbonochloridoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNLJWSDGPXALN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560836
Record name (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171905-37-6
Record name (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid (1.2 mg, 3.6 mmol) and 2 drops DMF in DCM was added oxalyl dichloride (2 g, 15.9 mmol), resulting in bubbling of the solution. After the solution stopped bubbling, the reaction solution was concentrated to give the crude product, which was directly used for the next step.
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